2-Bromo-5-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethoxyaniline: is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position and an ethoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxyaniline typically involves the bromination of 5-ethoxyaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 5-ethoxyaniline in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted anilines or thiophenols.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Chemistry: 2-Bromo-5-ethoxyaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to synthesize novel therapeutic agents. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxyaniline depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its bromine and ethoxy substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-6-ethoxyaniline: Similar structure with the bromine atom at the sixth position.
2-Bromo-5-methoxyaniline: Similar structure with a methoxy group instead of an ethoxy group.
2-Bromoaniline: Lacks the ethoxy group, making it less complex.
Uniqueness: 2-Bromo-5-ethoxyaniline is unique due to the presence of both bromine and ethoxy substituents, which confer specific chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-5-ethoxyaniline |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 |
InChI Key |
DOPJZEFNKUPCGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.